molecular formula C10H12O B2871365 1-methyl-2,3-dihydro-1H-inden-2-ol CAS No. 50823-13-7

1-methyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B2871365
CAS No.: 50823-13-7
M. Wt: 148.205
InChI Key: FNQQSDCQOLMENF-UHFFFAOYSA-N
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Description

“1-methyl-2,3-dihydro-1H-inden-2-ol” is a chemical compound with the CAS Number: 50823-13-7 . Its IUPAC name is 1-methyl-2-indanol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,10-11H,6H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 148.2 .

Scientific Research Applications

Biochemical Applications

Research on compounds structurally related to "1-methyl-2,3-dihydro-1H-inden-2-ol" has explored their roles in plant biochemistry and atmospheric chemistry. For instance, the study of methylbutenol synthase in pine species reveals its significance in emitting compounds that impact atmospheric chemistry. Methylbutenol synthase, responsible for producing 2-methyl-3-buten-2-ol, shares a biochemical pathway with isoprenes and monoterpenes, indicating a potential area of application for related compounds in understanding plant emissions and their atmospheric effects (Gray et al., 2011).

Synthetic Applications

The facile synthesis of inden-1-ol derivatives suggests a methodological application for compounds like "this compound" in organic synthesis. The development of novel synthetic routes for creating inden-1-ol derivatives opens up possibilities for the synthesis of a wide range of chemical entities with potential pharmaceutical or material science applications (Nagarajan et al., 2011).

Analytical Applications

Studies on the photooxidation of biogenic compounds like 2-methyl-3-buten-2-ol (MBO) can also shed light on the analytical and environmental implications of related compounds. The photooxidation process of MBO, leading to the formation of secondary organic aerosol (SOA), exemplifies the analytical importance of understanding the atmospheric chemistry of volatile organic compounds emitted by vegetation. Such research underscores the potential for compounds structurally related to "this compound" to serve as markers or tracers in environmental and atmospheric studies (Chan et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-methyl-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQSDCQOLMENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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